

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

CAS number 381233-78-9

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Compound of Interest

Compound Name: 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

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An In-depth Technical Guide to **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE** (CAS: 381233-78-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE** (CAS No. 381233-78-9), a pivotal heterocyclic intermediate in modern medicinal chemistry. The document delves into its physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via Suzuki-Miyaura coupling, and elucidates its critical role as a foundational scaffold, most notably in the synthesis of the antiepileptic drug Perampanel. Furthermore, this guide explores its broader utility as a versatile building block for structure-activity relationship (SAR) studies aimed at discovering novel therapeutics. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in research and drug development.

Part 1: Core Compound Identity and Physicochemical Profile

5-(2-Pyridyl)-1,2-dihydropyridin-2-one, also known as 5-(pyridin-2-yl)pyridin-2(1H)-one, is a key organic compound belonging to the bipyridine family.^{[1][2]} Its structure, featuring a pyridin-2-one ring linked to a pyridine ring, represents a "privileged scaffold" in drug discovery.^[3] The pyridone moiety is particularly valuable as it can serve as both a hydrogen bond donor and acceptor, and act as a bioisostere for amides, phenyls, and other heterocycles, allowing for fine-tuning of a molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability.^{[3][4][5]}

This compound is primarily recognized as a crucial intermediate in the multi-step synthesis of Perampanel, a highly selective, non-competitive AMPA receptor antagonist used in the treatment of neurological conditions rooted in glutamatergic excitotoxicity, such as epilepsy.^[6] ^{[7][8]} Its utility extends beyond this single application, serving as a versatile research reagent and a foundational structure for developing new heterocyclic compounds.^[9]

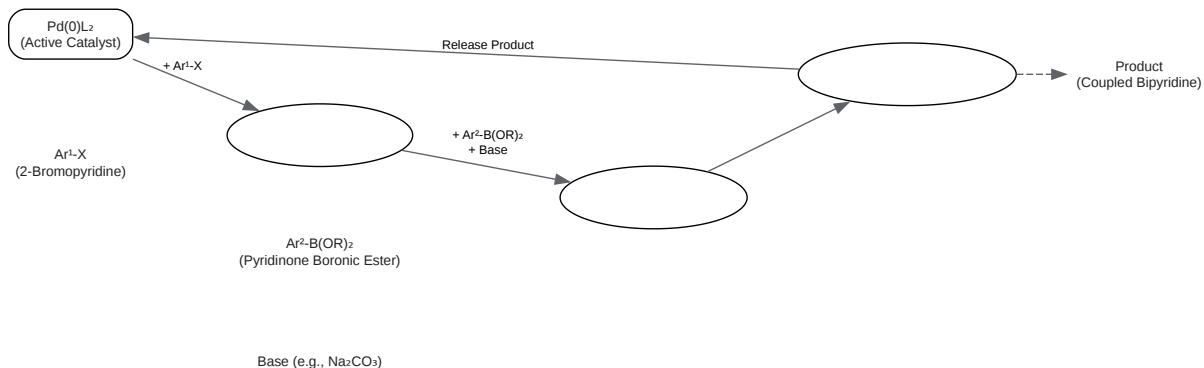
Table 1: Physicochemical Properties of **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE**

Property	Value	Reference(s)
CAS Number	381233-78-9	[6][10]
Molecular Formula	C ₁₀ H ₈ N ₂ O	[6][10]
Molecular Weight	172.18 g/mol	[6][10]
IUPAC Name	5-(Pyridin-2-yl)pyridin-2(1H)-one	[1]
Synonyms	2,3'-Bipyridinyl-6'(1'H)-one, 5-(2-Pyridyl)-2(1H)-pyridone	[2][7]
Appearance	White to off-white or light yellow solid	[9][11]
Boiling Point	434.3 ± 45.0 °C (Predicted)	[12]
Density	1.221 ± 0.06 g/cm ³ (Predicted)	[7]
Chemical Stability	Stable under recommended storage conditions	[12]

Part 2: Synthesis Protocol and Mechanistic Insights

The most efficient and widely cited method for synthesizing **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE** is the Suzuki-Miyaura cross-coupling reaction.^{[6][10]} This palladium-catalyzed reaction forms a crucial carbon-carbon bond between an organoborane and an organohalide, offering high yields and excellent functional group tolerance.

Diagram: Suzuki-Miyaura Catalytic Cycle



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Expert Rationale: Causality Behind Experimental Choices

- Catalyst Selection ($\text{Pd}(\text{PPh}_3)_4$): Tetrakis(triphenylphosphine)palladium(0) is a robust, air-stable precatalyst that readily releases the active $\text{Pd}(0)$ species in solution.^[10] The triphenylphosphine ligands are crucial; their steric bulk facilitates the reductive elimination step (the final product-forming step), while their electron-donating nature promotes the initial oxidative addition of the aryl halide to the palladium center.

- Boron Reagent (Pinacol Ester): 2-Hydroxypyridine-5-boronic acid pinacol ester is used instead of the free boronic acid because the pinacol ester is significantly more stable, less prone to dehydration or protodeboronation, and easier to handle and purify, ensuring reproducibility.[6]
- Base (Na_2CO_3): A moderately strong base like sodium carbonate is essential.[6] It activates the organoboron species by forming a more nucleophilic boronate complex $[\text{-B}(\text{OH})_3]^-$, which facilitates the transfer of the pyridinone group to the palladium center during the transmetalation step.
- Solvent System ($\text{CH}_3\text{CN}/\text{H}_2\text{O}$): The mixed aqueous-organic solvent system is critical for success.[6] Acetonitrile (CH_3CN) dissolves the organic starting materials and the catalyst, while water is required to dissolve the inorganic base (Na_2CO_3) and facilitate the formation of the active boronate species.

Detailed Experimental Protocol: Synthesis

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq), 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq), and sodium carbonate (Na_2CO_3 , 2.5 eq).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the oxidation and deactivation of the $\text{Pd}(0)$ catalyst.
- Solvent and Catalyst Addition: Add the degassed solvent mixture of acetonitrile/water (1:1 v/v). Bubble the inert gas through the solution for 15-20 minutes to ensure complete deoxygenation. Add tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 eq) to the flask under a positive flow of inert gas.
- Reaction Execution: Heat the reaction mixture to 75 °C with vigorous stirring.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
- Work-up and Isolation: Upon completion, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent such as ethyl acetate or

dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE** as a solid.

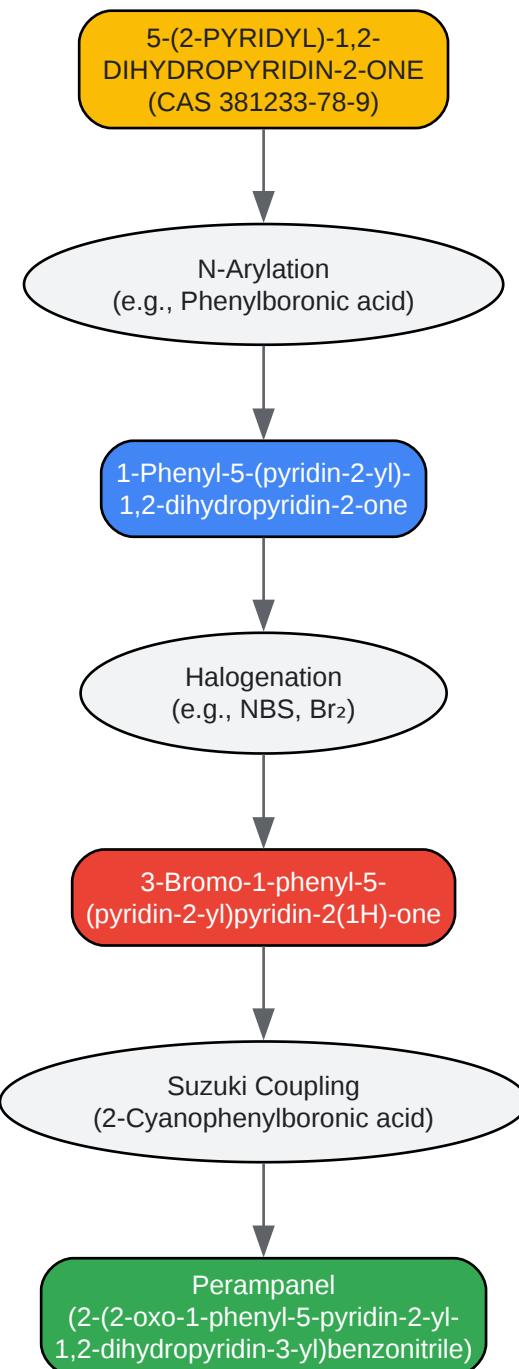
Part 3: Central Role in the Synthesis of Perampanel

The primary industrial and research application of **5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE** is its function as the core scaffold for the antiepileptic drug Perampanel.^{[9][13]}

Perampanel is the first-in-class non-competitive AMPA receptor antagonist, a mechanism distinct from traditional channel blockers or GABAergic agents.^{[8][14]} AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).^[8] Their over-activation is implicated in the pathophysiology of seizures; thus, antagonizing these receptors is a validated strategy for seizure control.^[14]

The synthesis of Perampanel involves the elaboration of the 5-(2-pyridyl)pyridin-2-one core, adding aryl groups at the N1 and C3 positions of the pyridinone ring.^{[8][13]} This strategic functionalization is key to achieving the final molecule's high potency and selectivity for the AMPA receptor.^[8]

Diagram: Synthetic Workflow from Core to Drug Candidate



R^1
(N-Substitution)

R^2
(e.g., Arylation)

R^3

R^4

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